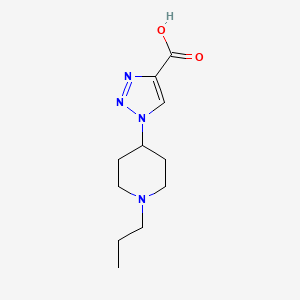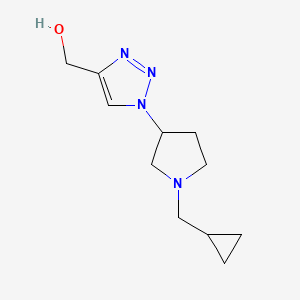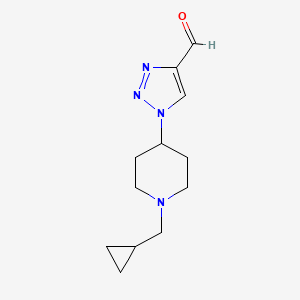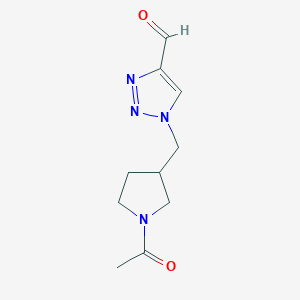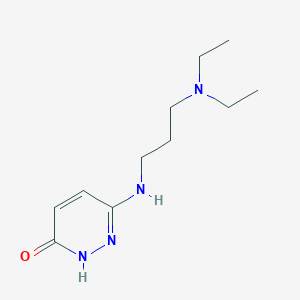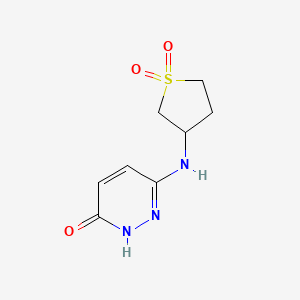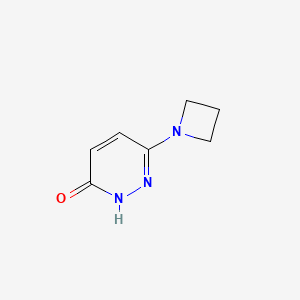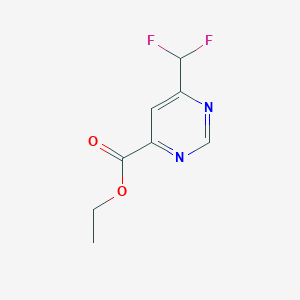
6-(二氟甲基)嘧啶-4-羧酸乙酯
描述
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H8F2N2O2 . It has a molecular weight of 202.16 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate involved the addition of piperazine to a solution of the precursor compound and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F2N2O2/c1-2-14-8(13)5-3-11-4-12-6(5)7(9)10/h3-4,7H,2H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate are not mentioned in the search results, the Dimroth rearrangement, a type of isomerization of heterocycles, could potentially be relevant .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored under inert gas and away from air due to its air sensitivity . It has a melting point of 37.0 to 41.0 °C and a boiling point of 160 °C/88 mmHg . It is soluble in methanol .科学研究应用
Neuroprotective and Anti-neuroinflammatory Agents
- Summary of Application: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacologically Active Decorated Six-Membered Diazines
- Summary of Application: Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
- Methods of Application: The chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
- Results: Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .
Antiviral Agents
- Summary of Application: Pyrimidine and its derivatives have been proven to have antiviral activity . This makes them a potential target for the treatment of viral diseases.
- Methods of Application: The antiviral activity of pyrimidine derivatives can be evaluated using various in vitro and in vivo models of viral infection .
- Results: Pyrimidine derivatives have shown promising results in inhibiting the replication of various viruses .
Anticancer Agents
- Summary of Application: Pyrimidine derivatives have been reported to exhibit anticancer activity . They are used in the treatment of various types of cancer.
- Methods of Application: The anticancer activity of pyrimidine derivatives can be evaluated using various in vitro and in vivo models of cancer .
- Results: Pyrimidine derivatives have shown promising results in inhibiting the growth of various types of cancer cells .
Antimicrobial Agents
- Summary of Application: Pyrimidine derivatives have been reported to exhibit antimicrobial activity . This makes them a potential target for the treatment of various microbial infections.
- Methods of Application: The antimicrobial activity of pyrimidine derivatives can be evaluated using various in vitro models of microbial infection .
- Results: Pyrimidine derivatives have shown promising results in inhibiting the growth of various types of microbes .
Anti-inflammatory and Analgesic Agents
- Summary of Application: Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This makes them a potential target for the treatment of inflammation and pain.
- Methods of Application: The anti-inflammatory and analgesic activities of pyrimidine derivatives can be evaluated using various in vitro and in vivo models .
- Results: Pyrimidine derivatives have shown promising results in reducing inflammation and pain .
安全和危害
属性
IUPAC Name |
ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-2-14-8(13)6-3-5(7(9)10)11-4-12-6/h3-4,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYMFWBZIYRCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



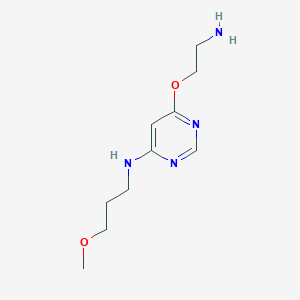
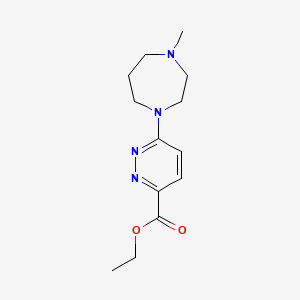
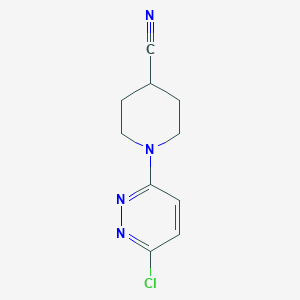
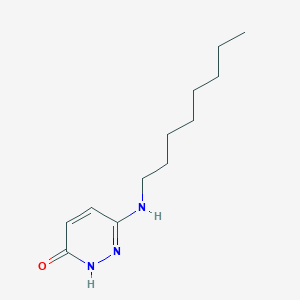
![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)
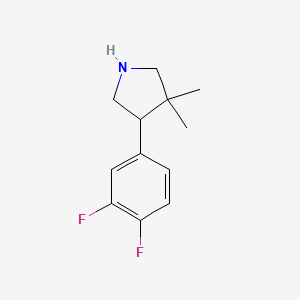
![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)
